molecular formula C6H14N2O B166839 4-(Aminomethyl)piperidin-4-ol CAS No. 1249066-38-3

4-(Aminomethyl)piperidin-4-ol

Cat. No.: B166839
CAS No.: 1249066-38-3
M. Wt: 130.19 g/mol
InChI Key: ZDHMXTGSYSKPDQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-4-ol is a compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is also known by other names such as 4-aminomethyl-4-hydroxypiperidine . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .


Synthesis Analysis

An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 . The compound has a topological polar surface area of 58.3 Ų and a complexity of 89.1 .


Chemical Reactions Analysis

The compound has been used in the synthesis of piperidin-4-ones via Au catalysis . It has also been used as a linker for the synthesis of dendron-OMS hybrids .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 130.110613074 g/mol .

Scientific Research Applications

Synthesis and Manufacturing Processes

  • 4-(Aminomethyl)piperidin-4-ol is a key intermediate in the synthesis of Fenspiride HCl, a therapeutic agent. An efficient and environmentally friendly synthesis method using aqueous ammonia was developed, making the process safer and more cost-effective (Panchabhai et al., 2021).

Biochemical and Medicinal Research

  • The compound was used to create a reversible fluorescent probe for the detection of ClO(-)/AA redox cycle in living cells. This probe is valuable for studying cellular oxidative stress (Wang et al., 2016).
  • Research on aminoalkanol derivatives, including this compound variants, has been conducted to explore new anticonvulsant drugs. The study included X-ray diffraction analysis of crystal structures (Żesławska et al., 2020).

Chemical Synthesis and Catalysis

  • The compound has been used in the development of diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks, relevant in synthesizing a variety of chemically significant structures (Gijsen et al., 2008).
  • It played a role in the nucleophilic ring-opening reactions for synthesizing compounds like 4-fluorobenzyltrozamicol, important in medicinal chemistry (Scheunemann et al., 2011).

Organic Hydrogen Storage

  • Piperidine derivatives, including 4-aminopiperidine, have been evaluated for their potential as reversible organic hydrogen storage liquids, a crucial aspect of hydrogen-powered fuel cells (Cui et al., 2008).

Peptide Synthesis

  • It has been employed in the FMOC/4-AMP technique for rapid continuous solution synthesis of peptides, improving purity and yield in peptide production (Beyermann et al., 1990).

Antibacterial Research

  • In the quest for novel antibiotics, this compound derivatives have shown promise against Mycobacterium tuberculosis, a critical pathogen in tuberculosis treatment (Kumar et al., 2008).

Neurological Disorder Treatment

  • Its derivatives have been explored for their affinity to dopamine, serotonin, and norepinephrine transporters, suggesting potential treatments for disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

HIV Treatment Research

  • Piperidin-4-ol derivatives, including those of this compound, were synthesized and evaluated for potential HIV treatment, demonstrating the compound's significance in antiviral research (Weng et al., 2012).

DNA Research

  • It has been used as an alternative to hot piperidine for cleaving abasic and UV-irradiated DNA, providing a method to study DNA damage without inflicting non-specific damage (McHugh & Knowland, 1995).

Catalysis in Organic Synthesis

  • A unimolecular tetrakis-piperidine-4-ol was developed as an efficient ligand for copper and amine-free Sonogashira coupling, a key reaction in organic synthesis (Patil & Fernandes, 2015).

Anesthetic Research

  • The compound's derivatives have shown potential in the development of infiltration anesthetics, showing stronger effects than traditional local anesthetics (Igarashi et al., 1983).

Pinane-Based Chiral Derivatives

  • A library of pinane-based 1,4-amino alcohols, similar to this compound, has been developed for use in enantioselective synthesis, demonstrating the versatility of such structures in asymmetric catalysis (Szakonyi et al., 2022).

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H318, and H335 . Precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has potential in the synthesis of valuable piperidin-4-ones from secondary amines . Its synthetic potential in alkaloid synthesis has been demonstrated in a highly diastereoselective synthesis of (±)-cermizine C .

Mechanism of Action

Target of Action

4-(Aminomethyl)piperidin-4-ol, also known as 4-AMP, is a trifunctional amine . It is used in the synthesis of Schiff bases and is a key component in the preparation of linear poly(amido amine)s . These poly(amido amine)s form micelles that are used for controlled delivery of drugs . Therefore, the primary targets of 4-AMP are the drug molecules that need to be delivered to specific sites in the body.

Mode of Action

The mode of action of 4-AMP involves its interaction with drug molecules during the formation of micelles . The trifunctional amine structure of 4-AMP allows it to bind with drug molecules, encapsulating them within the micelle structure . This encapsulation enables the controlled delivery of drugs, ensuring that the drugs are released at the desired rate and location.

Biochemical Pathways

It is known that 4-amp plays a crucial role in drug delivery systems . By forming micelles, it affects the distribution and release of drugs in the body, thereby influencing various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

The pharmacokinetics of 4-AMP is largely dependent on its role in drug delivery systems. As a component of micelles used for drug delivery, 4-AMP influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the encapsulated drugs . The formation of micelles can enhance the bioavailability of drugs, especially those that are poorly soluble .

Result of Action

The primary result of 4-AMP’s action is the controlled delivery of drugs . By forming micelles that encapsulate drug molecules, 4-AMP ensures that the drugs are released at a controlled rate and at the desired location. This can enhance the efficacy of the drugs and reduce potential side effects.

Action Environment

The action of 4-AMP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the micelles formed by 4-AMP . Additionally, factors such as temperature and the presence of other substances can also influence the formation of micelles and, consequently, the efficacy of drug delivery .

Properties

IUPAC Name

4-(aminomethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMXTGSYSKPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The synthesis of 1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones is described in Scheme 8A (see R. D. Clark, J. M. Caroon, D. B. Repke, A. M. Strosberg, S. M. Bitter, M. D. Okada, A. D. Michel, R. L. Whiting, J. Med. Chem. 1983, 26, 855). N-protected 4-methylenepiperidine epoxides like benzyl 1-oxa-6-aza-spiro[2.5]octane-6-carboxylate are opened by heating with a methanolic solution of ammonia to give the corresponding 4-aminomethyl-4-hydroxypiperidine. The spiro-bicyclic nucleus is formed by the following condensation with chloroacetyl chloride. After removal of the benzyloxycarbonyl group with HBr in acetic acid the spiropiperidine is acylated with 4-cyanobenzoyl chloride. The subsequent steps of alkylation with ω-halogenoalkanoates, formation of the amidine, and cleavage of the ester are carried out as described in the previous Schemes.
[Compound]
Name
1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones
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[Compound]
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4-methylenepiperidine epoxides
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reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.